11-Bromoundecyl 2-bromo-2-methylpropanoate
Overview
Description
11-Bromoundecyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C15H28Br2O2 and a molecular mass of 400.19 g/mol . This compound is characterized by the presence of bromine atoms and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 11-Bromoundecyl 2-bromo-2-methylpropanoate typically involves the reaction of 11-bromoundecanol with 2-bromo-2-methylpropanoic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
11-Bromoundecyl 2-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
11-Bromoundecyl 2-bromo-2-methylpropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromine-containing moiety.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 11-Bromoundecyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are facilitated by the molecular structure of the compound, which provides multiple reactive sites for chemical transformations .
Comparison with Similar Compounds
11-Bromoundecyl 2-bromo-2-methylpropanoate can be compared with other similar compounds, such as:
11-Mercaptoundecyl 2-bromo-2-methylpropanoate: This compound contains a thiol group instead of a bromine atom, making it more reactive towards thiol-specific reagents and applications in self-assembly materials.
11-Bromoundecyl acetate: This compound has an acetate ester group instead of the 2-bromo-2-methylpropanoate group, leading to different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its dual bromine functionality and ester group, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
11-bromoundecyl 2-bromo-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28Br2O2/c1-15(2,17)14(18)19-13-11-9-7-5-3-4-6-8-10-12-16/h3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFCDBXUSATFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732404 | |
Record name | 11-Bromoundecyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425394-34-9 | |
Record name | 11-Bromoundecyl 2-bromo-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425394-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Bromoundecyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.